molecular formula C35H54O14 B192631 Uzarin CAS No. 20231-81-6

Uzarin

Cat. No.: B192631
CAS No.: 20231-81-6
M. Wt: 698.8 g/mol
InChI Key: RIPMDUQTRRLJTE-QHYHXNCWSA-N
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Description

Future Directions

While Uzarin has been used in traditional medicine and is available in over-the-counter preparations, more research is needed to fully understand its mechanism of action and potential therapeutic uses . Furthermore, quality control protocols for this compound are currently lacking and need to be developed .

Mechanism of Action

Uzarin, also known as “3-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one”, is a steroid glycoside with a variety of biological properties .

Target of Action

This compound primarily targets the Na(+), K(+)-ATPase . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is vital for numerous physiological processes.

Mode of Action

As a Na(+), K(+)-ATPase inhibitor, this compound interferes with the function of this enzyme, disrupting the balance of sodium and potassium ions in the cell . This disruption can lead to changes in cell behavior and function.

Biochemical Pathways

It’s suggested that this compound may interact with thep53 and receptor tyrosine kinase signaling pathways , which are involved in cell cycle regulation and apoptosis .

Pharmacokinetics

It’s known that the levels of this compound can vary significantly between different locations, ranging from 178 to 1399 mg/g (dry weight) .

Result of Action

Due to its interaction with na(+), k(+)-atpase, it can influence cellular processes such as ion transport and signal transduction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the concentration of this compound in a given environment can affect its efficacy

Chemical Reactions Analysis

Uzarin undergoes various chemical reactions, including oxidation, reduction, and substitution. The β-hydroxy group at C-14 and the unsaturated lactone ring at C-17 are key functional groups involved in these reactions. Common reagents used in these reactions include oxidizing agents like Mukaiyama reagents and reducing agents for hydrogenation . Major products formed from these reactions include different stereoisomers of uzarigenin and its derivatives .

Comparison with Similar Compounds

Uzarin is similar to other cardiac glycosides such as digitoxin and calotropin. it is unique due to its low cardiotonic effect, which reduces the risk of intoxication . Other similar compounds include uzarigenin, which is the aglycone form of this compound, and other cardenolides derived from plants like Nerium oleander and Calotropis procera . These compounds share structural similarities but differ in their biological activities and therapeutic applications.

Properties

IUPAC Name

3-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H54O14/c1-33-8-5-18(46-32-30(28(42)26(40)23(14-37)48-32)49-31-29(43)27(41)25(39)22(13-36)47-31)12-17(33)3-4-21-20(33)6-9-34(2)19(7-10-35(21,34)44)16-11-24(38)45-15-16/h11,17-23,25-32,36-37,39-44H,3-10,12-15H2,1-2H3/t17-,18-,19+,20-,21+,22+,23+,25+,26+,27-,28-,29+,30+,31-,32+,33-,34+,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPMDUQTRRLJTE-QHYHXNCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H54O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901026585
Record name (3beta,5alpha)-3-((6-O-beta-D -Glucopyranosyl-beta-D -glucopyranosyl)oxy)-14-hydroxycard-20(22)-enolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

698.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20231-81-6
Record name Uzarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20231-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Uzarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020231816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3beta,5alpha)-3-((6-O-beta-D -Glucopyranosyl-beta-D -glucopyranosyl)oxy)-14-hydroxycard-20(22)-enolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3β,5α)-3-[(6-O-β-D-glucopyranosyl-β-D\-glucopyranosyl)oxy]-14-hydroxycard-20(22)-enolide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.636
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name UZARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68P16H9S6Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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